4,4'-Diaponeurosporenic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

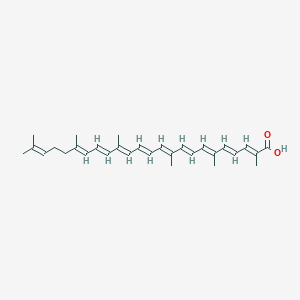

4,4'-diaponeurosporenoic acid is an apo carotenoid triterpenoid that is 4,4'-diapolycopene in which one of the terminal methyl groups has been oxidised to the corresponding carboxylic acid. It has a role as a bacterial metabolite. It is an apo carotenoid triterpenoid, an alpha,beta-unsaturated monocarboxylic acid and an olefinic compound. It is a conjugate acid of a 4,4'-diaponeurosporenoate. It derives from a hydride of a 4,4'-diapolycopene.

科学的研究の応用

4,4'-Diaponeurosporenic acid is structurally similar to retinoic acid, suggesting it may exhibit comparable biological activities. Research indicates that this compound could play a role in modulating biological processes such as inflammation and oxidative stress response .

Case Study: Inflammatory Diseases

A study highlighted the potential of this compound in the treatment of inflammatory diseases through its biosynthesis pathway. The carotenoid was identified as part of a metabolic engineering effort in Bacillus megaterium, which produces carotenoids that protect against UV radiation and oxidative damage . The engineered strain demonstrated increased production of this compound, indicating its potential as a therapeutic agent.

Carotenoid Biosynthesis and Engineering

The biosynthetic pathway for this compound involves several key enzymes that can be manipulated for enhanced production. This pathway includes:

- Farnesyl Diphosphate Synthase (IspA)

- Diapophytoene Synthase (CrtM)

- Diapophytoene Desaturases (CrtN1-3)

These enzymes are crucial for the conversion of farnesyl diphosphate into this compound through a series of desaturation reactions .

Table 1: Key Enzymes in Carotenoid Biosynthesis

| Enzyme | Function | Source Organism |

|---|---|---|

| IspA | Synthesizes farnesyl diphosphate | Bacillus megaterium |

| CrtM | Converts farnesyl diphosphate to diapophytoene | Bacillus megaterium |

| CrtN1-3 | Desaturates diapophytoene to produce carotenoids | Bacillus megaterium |

Nutritional Value and Health Benefits

Carotenoids, including this compound, are known for their antioxidant properties, which can contribute to overall health by reducing oxidative stress in cells. The presence of these compounds in the diet has been linked to various health benefits, including improved immune function and reduced risk of chronic diseases .

Case Study: Dietary Supplementation

Research has suggested that supplementation with carotenoids like this compound may enhance immune responses and provide protective effects against certain diseases due to their antioxidant capabilities .

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of 4,4'-Diaponeurosporenic acid in Staphylococcus aureus, and which enzymes are critical for its formation?

- Methodological Answer : The biosynthesis begins with farnesyl diphosphate (FPP) conversion to dehydrosqualene via CrtM. CrtN then oxidizes dehydrosqualene into 4,4'-diaponeurosporene. Finally, CrtP catalyzes the oxidation of 4,4'-diaponeurosporene’s terminal methyl group to form this compound .** Experimental validation involves gene knockout studies (e.g., crtP mutants) and HPLC analysis to confirm intermediate accumulation .

Q. What analytical methods are recommended for identifying and quantifying this compound in bacterial extracts?

- Methodological Answer : Cold methanol extraction with vortexing and glass beads minimizes thermal degradation of carotenoids. Subsequent analysis via UV-Vis spectroscopy (absorbance at 462 nm) and LC-MS/MS provides structural confirmation and quantification . For comparative studies, normalize pigment levels to bacterial biomass (OD600) .

Q. How does the role of CrtP differ from other enzymes (e.g., CrtN or CrtQ) in staphyloxanthin biosynthesis?

- Methodological Answer : CrtP specifically oxidizes 4,4'-diaponeurosporene into this compound, a carboxylated intermediate. In contrast, CrtQ glycosylates this acid, and CrtN is responsible for desaturation . Enzyme activity assays (e.g., NADPH consumption for CrtN vs. glycosyltransferase activity for CrtQ) can distinguish functional roles .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding precursor accumulation under stress conditions (e.g., antibiotic exposure)?

- Methodological Answer : Rhodomyrtone inhibits CrtN, blocking 4,4'-diaponeurosporene production but increases dehydrosqualene levels due to upregulated CrtM . To validate, combine transcriptomics (e.g., RNA-seq of S. aureus under stress) with metabolomic profiling to correlate enzyme expression with intermediate concentrations .

Q. What experimental designs are optimal for evaluating inhibitors targeting this compound biosynthesis?

- Methodological Answer : Use sub-MIC concentrations of inhibitors (e.g., L-ascorbyl 2,6-dipalmitate) to assess pigment reduction without affecting bacterial growth. Pair with crtP knockout strains to confirm target specificity. Synergy studies with antibiotics (e.g., vancomycin) can reveal adjuvant potential .

Q. How does transcriptional regulation of crt genes influence this compound production under oxidative stress?

- Methodological Answer : SigB and RsbUVW regulators modulate crt operon expression under H2O2 stress . Chromatin immunoprecipitation (ChIP) and qRT-PCR are critical for mapping promoter binding and quantifying gene expression .

Q. What methodologies are recommended for comparing extraction efficiencies of this compound across bacterial species?

- Methodological Answer : Optimize solvent systems (e.g., methanol vs. ethanol) and mechanical disruption (bead-beating vs. sonication) for species-specific cell wall lysis. Quantify recovery rates using deuterated internal standards in LC-MS/MS .

Q. Data Contradiction Analysis

Q. Why do some studies report reduced this compound levels under stress, while others observe precursor accumulation?

- Methodological Answer : Stressors like essential oils (e.g., Litsea cubeba) downregulate crtP but upregulate crtM, leading to dehydrosqualene accumulation . To reconcile, perform time-course experiments to track dynamic shifts in gene expression and metabolite pools .

Q. How can conflicting findings about this compound’s antioxidant role in virulence be addressed?

- Methodological Answer : Use crtP mutants in murine infection models to isolate the acid’s contribution to oxidative stress resistance. Compare survival rates and neutrophil killing efficiency between mutants and wild-type strains .

Q. Experimental Design Tables

特性

分子式 |

C30H40O2 |

|---|---|

分子量 |

432.6 g/mol |

IUPAC名 |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenoic acid |

InChI |

InChI=1S/C30H40O2/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29(7)30(31)32/h8-9,11-16,18-23H,10,17H2,1-7H3,(H,31,32)/b9-8+,18-11+,19-12+,22-13+,25-15+,26-16+,27-20+,28-21+,29-23+ |

InChIキー |

NXJSQJIGCCIMAE-ORIYTCASSA-N |

SMILES |

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C)C |

異性体SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C)C |

正規SMILES |

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。